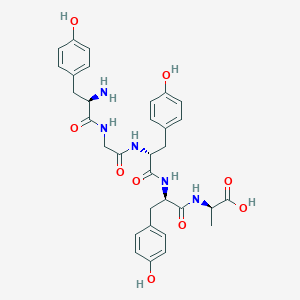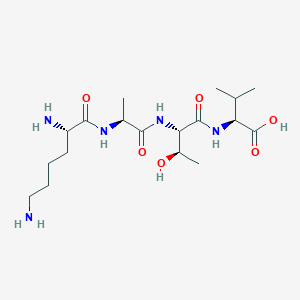
L-Lysyl-L-alanyl-L-threonyl-L-valine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-Lysyl-L-alanyl-L-threonyl-L-valine is a tetrapeptide composed of four amino acids: L-lysine, L-alanine, L-threonine, and L-valine
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of L-Lysyl-L-alanyl-L-threonyl-L-valine typically involves solid-phase peptide synthesis (SPPS). This method uses a resin-bound amino acid as the starting material, with subsequent amino acids added sequentially through peptide bond formation reactions. The reaction conditions include the use of coupling reagents such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) to facilitate peptide bond formation.
Industrial Production Methods: Industrial production of this tetrapeptide can be achieved through large-scale SPPS, which allows for the efficient synthesis of peptides with high purity and yield. The process involves automated synthesizers that can handle multiple synthesis reactions simultaneously, ensuring consistency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions: L-Lysyl-L-alanyl-L-threonyl-L-valine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide (H2O2) and oxidizing agents like potassium permanganate (KMnO4) can be used to oxidize specific amino acids within the peptide.
Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) can be employed to reduce oxidized amino acids.
Substitution: Nucleophilic substitution reactions can be performed using reagents like alkyl halides and amines.
Major Products Formed: The major products formed from these reactions include oxidized or reduced forms of the amino acids, as well as substituted derivatives of the peptide.
Applications De Recherche Scientifique
L-Lysyl-L-alanyl-L-threonyl-L-valine has several scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex peptides and proteins.
Biology: It serves as a substrate in enzymatic studies to understand the activity of proteases and other enzymes.
Medicine: The tetrapeptide has potential therapeutic applications, such as in the development of peptide-based drugs for various diseases.
Industry: It can be used in the production of bioactive peptides for use in cosmetics, food additives, and other industrial applications.
Mécanisme D'action
The mechanism by which L-Lysyl-L-alanyl-L-threonyl-L-valine exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
L-Lysyl-L-alanyl-L-threonyl-L-valine is unique due to its specific amino acid sequence and structure. Similar compounds include other tetrapeptides and dipeptides, such as L-alanyl-L-valine and L-valyl-L-alanine
Propriétés
Numéro CAS |
648441-77-4 |
|---|---|
Formule moléculaire |
C18H35N5O6 |
Poids moléculaire |
417.5 g/mol |
Nom IUPAC |
(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]propanoyl]amino]-3-hydroxybutanoyl]amino]-3-methylbutanoic acid |
InChI |
InChI=1S/C18H35N5O6/c1-9(2)13(18(28)29)22-17(27)14(11(4)24)23-15(25)10(3)21-16(26)12(20)7-5-6-8-19/h9-14,24H,5-8,19-20H2,1-4H3,(H,21,26)(H,22,27)(H,23,25)(H,28,29)/t10-,11+,12-,13-,14-/m0/s1 |
Clé InChI |
OVRZZLBWZRYNES-NDKCEZKHSA-N |
SMILES isomérique |
C[C@H]([C@@H](C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CCCCN)N)O |
SMILES canonique |
CC(C)C(C(=O)O)NC(=O)C(C(C)O)NC(=O)C(C)NC(=O)C(CCCCN)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


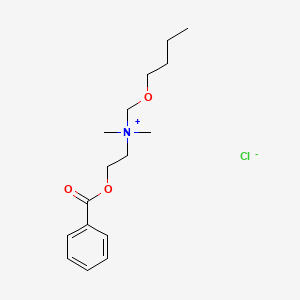
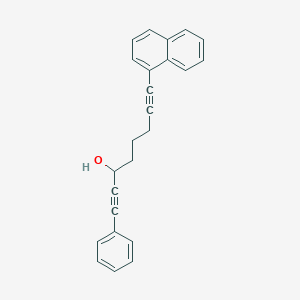
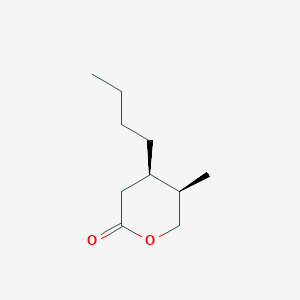
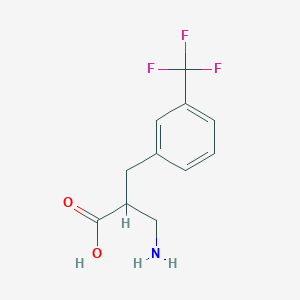
![(3S)-3-[(Thiophen-2-yl)sulfanyl]butanamide](/img/structure/B15169453.png)
![{4-[(1,4,7,10-Tetraazacyclododecan-1-yl)methyl]phenyl}methanol](/img/structure/B15169469.png)

![4-[Hydroxy(phenyl)methyl]hex-4-en-3-one](/img/structure/B15169485.png)

![Benzenesulfonamide, N-[1,1'-biphenyl]-2-yl-4-(1-methylethyl)-](/img/structure/B15169497.png)
![N,N'-(1,3-Phenylene)bis[6-(phenylethynyl)pyridine-2-carboxamide]](/img/structure/B15169500.png)
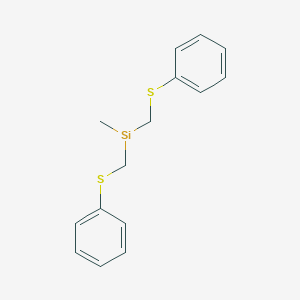
![6-(2,3-Dichlorophenyl)-4-ethoxypyrido[3,2-d]pyrimidin-2-amine](/img/structure/B15169528.png)
